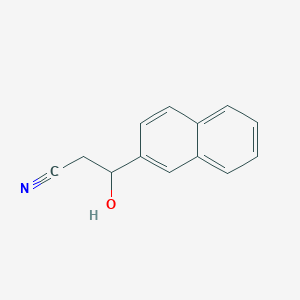
3-Hydroxy-3-(naphthalen-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Hydroxy-2-naphthalenepropanenitrile: is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and industrial applications . Beta-Hydroxy-2-naphthalenepropanenitrile is characterized by the presence of a hydroxyl group and a nitrile group attached to a naphthalene ring, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: Beta-Hydroxy-2-naphthalenepropanenitrile can be synthesized from aldehydes and ketones through a reaction with hydrogen cyanide.
From Halogenoalkanes: Another method involves heating halogenoalkanes under reflux with a solution of sodium or potassium cyanide in ethanol.
Industrial Production Methods: Industrial production of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Hydroxy-2-naphthalenepropanenitrile can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Hydroxy-2-naphthalenepropanenitrile is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multicomponent reactions, leading to the formation of diverse bioactive molecules .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives have shown potential as antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases. They exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties .
Industry: In the industrial sector, 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(naphthalen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxynaphthalene: This compound is a naphthalene homologue of phenol and is used in organic synthesis for the construction of diverse heterocyclic frameworks.
Uniqueness: Beta-Hydroxy-2-naphthalenepropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which enhance its reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-hydroxy-3-naphthalen-2-ylpropanenitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7H2 |
InChI-Schlüssel |
MHUBDEWQYBFREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC#N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














